N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-16(13(2)23-20-12)10-17(21)19-11-18(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,15,22H,8-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAORTVVUDBEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

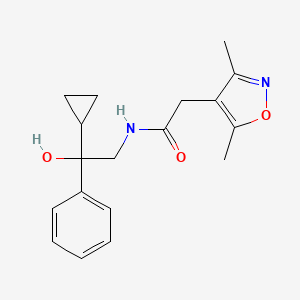

The compound is characterized by the following structural formula:

This structure includes a cyclopropyl group, a phenylethyl moiety, and an oxazole ring, which contribute to its unique biological properties.

Research indicates that this compound may act on various biological targets. Initial studies suggest it interacts with neurotransmitter receptors and may exhibit anti-inflammatory and analgesic effects. The oxazole ring is known to enhance bioactivity through interactions with specific enzymes and receptors.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines and may inhibit cellular proliferation. For instance, studies show that concentrations as low as 10 µM can reduce cell viability by over 50% in specific cancer models.

Case Study 1: Anti-Cancer Activity

A study published in Molecules evaluated the anti-cancer properties of this compound in vitro. The results indicated that it significantly inhibited the growth of A549 lung cancer cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a rodent model of neurodegeneration. The compound was administered orally at varying doses (5 mg/kg to 20 mg/kg), showing a dose-dependent reduction in oxidative stress markers and improvement in cognitive function as assessed by behavioral tests.

Discussion

The biological activity of this compound suggests potential applications in oncology and neurology. Its ability to modulate key biological pathways highlights its therapeutic promise.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex molecular structure characterized by the presence of a cyclopropyl group, a phenolic hydroxyl group, and an oxazole ring. Its molecular formula is , with a molecular weight of approximately 314.38 g/mol. The specific arrangement of functional groups allows for diverse interactions within biological systems.

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibit notable anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

The oxazole moiety in the compound suggests potential neuroprotective effects. Preliminary studies indicate that similar compounds can inhibit enzymes linked to neurodegenerative diseases, such as acetylcholinesterase. This inhibition may lead to increased levels of neurotransmitters like acetylcholine, thereby enhancing cognitive functions and providing therapeutic benefits for conditions like Alzheimer's disease .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Compounds with analogous structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound could serve as an effective anti-inflammatory agent .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various organic reactions that involve cyclization and functional group modifications. The proposed synthetic route includes:

- Formation of the Cyclopropyl Group : Utilizing cyclopropanation methods.

- Hydroxylation : Introducing the hydroxyl group via nucleophilic substitution.

- Oxazole Formation : Employing condensation reactions to construct the oxazole ring.

Understanding the mechanism of action involves elucidating how the compound interacts with specific biological targets, which may include receptor binding studies and enzyme inhibition assays .

Case Studies and Research Findings

Recent studies have documented the effectiveness of similar compounds in clinical settings:

| Study | Compound Tested | Cancer Cell Lines | Percent Growth Inhibition |

|---|---|---|---|

| N-(substituted phenethyl) derivatives | SNB-19, OVCAR-8 | 86.61%, 85.26% | |

| Oxazole derivatives | Various cancer lines | Significant inhibition observed |

These findings highlight the potential of this compound as a promising candidate for drug development.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how are reaction yields maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of cyclopropane derivatives with oxazole-containing intermediates. For example, oxazole-acetamide precursors are synthesized via coupling reactions using reagents like chloroacetyl chloride under reflux conditions with bases (e.g., triethylamine) to facilitate amide bond formation . Purification methods such as recrystallization (e.g., using pet-ether) or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) are critical for yield optimization. Reaction progress is monitored via TLC or HPLC .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 2.14 ppm for methyl groups on oxazole, δ 7.69 ppm for amide protons) . Mass spectrometry (ESI/APCI) provides molecular weight confirmation (e.g., [M+H]⁺ peaks). X-ray crystallography, using programs like SHELXL , resolves stereochemistry and hydrogen-bonding patterns, particularly for the cyclopropyl and hydroxyl groups .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Solubility is typically assessed in polar (DMSO, ethanol) and nonpolar solvents (CH₂Cl₂). Stability studies under acidic/basic conditions (e.g., pH 3–10) or thermal stress (25–60°C) are conducted via HPLC to monitor degradation products. Hydrophobic regions from cyclopropane and phenyl groups suggest moderate solubility in organic solvents, necessitating co-solvents for biological assays .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystalline state influence the compound’s physicochemical properties?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs. For example, hydroxyl (-OH) and amide (-NH) groups form D₁¹ or R₂² patterns, stabilizing crystal packing. These interactions affect melting points and dissolution rates, which are critical for formulation studies. Computational tools (e.g., Mercury CSD) complement experimental XRD data .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

- Prodrug modification : Masking hydroxyl groups with acetyl or phosphate moieties to enhance membrane permeability .

- Pharmacokinetic profiling : LC-MS/MS assays to measure plasma/tissue concentrations and identify metabolites .

- Target engagement studies : Fluorescence polarization assays to verify binding to putative targets (e.g., kinases or GPCRs) .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with proteins using crystal structures (PDB IDs). The oxazole ring’s electron-rich nature may favor π-π stacking with aromatic residues (e.g., Tyr, Phe). Limitations include neglecting solvent effects and conformational flexibility. MD simulations (>100 ns) refine predictions by accounting for dynamic binding .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with varied substituents on the cyclopropane (e.g., methyl, fluorine) or oxazole (e.g., nitro, amino) to assess electronic effects .

- Bioisosteric replacement : Replace the acetamide with sulfonamide or urea groups to evaluate steric tolerance .

- High-throughput screening : Use 96-well plate assays to test inhibition of enzymatic targets (e.g., COX-2, CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.